molecular formula C19H22N2O5S B4620530 methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4620530
M. Wt: 390.5 g/mol
InChI Key: HTOVRBJJYVZIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12494298 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research demonstrates the utility of related compounds in the synthesis of heterocyclic systems. For instance, derivatives involving similar molecular structures have been explored for the preparation of fused heterocyclic systems, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, highlighting the compound's relevance in synthesizing complex molecular architectures (Selič & Stanovnik, 1997).

Photopolymerization Applications

Another study introduced an alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, suggesting potential applications in photopolymerization. This innovative approach involves the decomposition under UV irradiation to generate corresponding radicals, indicating the compound's applicability in material sciences and engineering (Guillaneuf et al., 2010).

Nucleophilic Attack and General Acid Catalysis

A kinetic study of similar compounds has revealed insights into the metal-catalyzed deacylation involving nucleophilic attack by carboxylate anion and general acid catalysis by metal-bound water. This showcases the chemical's potential in understanding catalysis mechanisms and enhancing reaction efficiencies in organic synthesis (Suh et al., 1992).

Optimization in Chemical Synthesis

Research focused on process optimization demonstrates the importance of this compound in improving yields and efficiency in chemical synthesis, particularly in pharmaceutical intermediates. This underscores its role in the industrial production of medically relevant compounds (Xu et al., 2018).

Environmental Safety Studies

Moreover, environmental safety studies have explored the effects of compounds with similar structures on groundwater and stream quality, emphasizing the importance of understanding the environmental impact of chemical applications (Neary & Michael, 1989).

Properties

IUPAC Name

methyl 4-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-5-10-17(14(2)11-13)21(27(4,24)25)12-18(22)20-16-8-6-15(7-9-16)19(23)26-3/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOVRBJJYVZIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.